Cas no 1000931-64-5 (N-(piperidin-2-yl)methylaminosulfonamide)

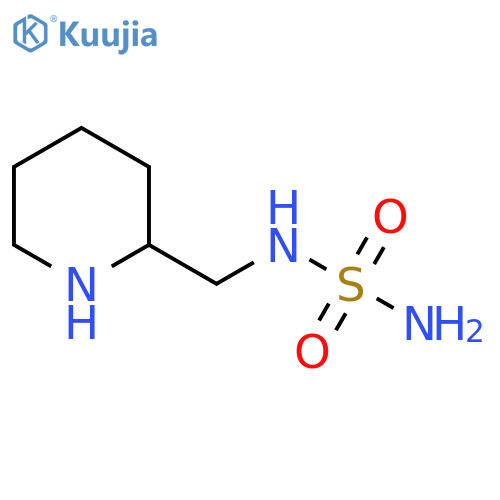

1000931-64-5 structure

商品名:N-(piperidin-2-yl)methylaminosulfonamide

CAS番号:1000931-64-5

MF:C6H15N3O2S

メガワット:193.267199754715

MDL:MFCD09863842

CID:5185447

N-(piperidin-2-yl)methylaminosulfonamide 化学的及び物理的性質

名前と識別子

-

- Sulfamide, N-(2-piperidinylmethyl)-

- N-(piperidin-2-yl)methylaminosulfonamide

-

- MDL: MFCD09863842

- インチ: 1S/C6H15N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h6,8-9H,1-5H2,(H2,7,10,11)

- InChIKey: YFDNSOTZYQZYQP-UHFFFAOYSA-N

- ほほえんだ: S(NCC1CCCCN1)(N)(=O)=O

N-(piperidin-2-yl)methylaminosulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88016-0.05g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 0.05g |

$624.0 | 2023-09-01 | ||

| Enamine | EN300-88016-0.1g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 0.1g |

$653.0 | 2023-09-01 | ||

| Enamine | EN300-88016-0.5g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 0.5g |

$713.0 | 2023-09-01 | ||

| Enamine | EN300-88016-10.0g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 10.0g |

$3191.0 | 2023-02-11 | ||

| Enamine | EN300-88016-10g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 10g |

$3191.0 | 2023-09-01 | ||

| Enamine | EN300-88016-2.5g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 2.5g |

$1454.0 | 2023-09-01 | ||

| Enamine | EN300-88016-1.0g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 1.0g |

$743.0 | 2023-02-11 | ||

| Enamine | EN300-88016-5.0g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 5.0g |

$2152.0 | 2023-02-11 | ||

| Enamine | EN300-88016-0.25g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 0.25g |

$683.0 | 2023-09-01 | ||

| Enamine | EN300-88016-5g |

N-[(piperidin-2-yl)methyl]aminosulfonamide |

1000931-64-5 | 5g |

$2152.0 | 2023-09-01 |

N-(piperidin-2-yl)methylaminosulfonamide 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1000931-64-5 (N-(piperidin-2-yl)methylaminosulfonamide) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬